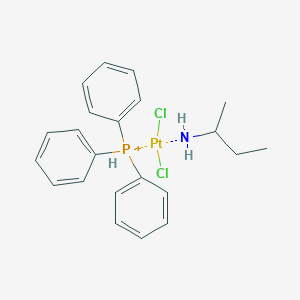methyl}amino)-4-(methylsulfanyl)butanoate CAS No. 55021-17-5](/img/structure/B13767750.png)
2-({[(3-Chlorophenyl)imino](hydroxy)methyl}amino)-4-(methylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate typically involves a multi-step process. One common method includes the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the carbamoylamino intermediate. This intermediate is then reacted with a thiol-containing butanoate derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions may convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or carbamoylamino groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- Piperine
- 2-Bromoethylamine
Comparison
Compared to similar compounds, (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. For instance, tert-butyl carbamate is primarily used in organic synthesis, while piperine is known for its biological activities, including anticancer effects. 2-Bromoethylamine is used in the synthesis of various organic compounds.
Conclusion
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable subject of study and application.
Propriétés
Numéro CAS |
55021-17-5 |
|---|---|
Formule moléculaire |
C12H14ClN2O3S- |
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19-6-5-10(11(16)17)15-12(18)14-9-4-2-3-8(13)7-9/h2-4,7,10H,5-6H2,1H3,(H,16,17)(H2,14,15,18)/p-1/t10-/m0/s1 |
Clé InChI |
DJFNSJABCOBAHJ-JTQLQIEISA-M |
SMILES isomérique |
CSCC[C@@H](C(=O)[O-])NC(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CSCCC(C(=O)[O-])NC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)






![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)

